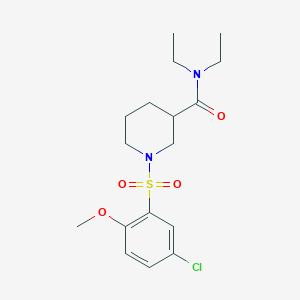
1-((5-chloro-2-methoxyphenyl)sulfonyl)-N,N-diethylpiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-chloro-2-methoxyphenyl)sulfonyl)-N,N-diethylpiperidine-3-carboxamide, also known as chembridge compound ID 6469404, is a synthetic compound that belongs to the piperidine class of drugs. This compound has been the subject of extensive research in recent years due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-((5-chloro-2-methoxyphenyl)sulfonyl)-N,N-diethylpiperidine-3-carboxamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation and viral replication. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-((5-chloro-2-methoxyphenyl)sulfonyl)-N,N-diethylpiperidine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition, it has been found to have antiviral activity against the hepatitis C virus and the Zika virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-((5-chloro-2-methoxyphenyl)sulfonyl)-N,N-diethylpiperidine-3-carboxamide in lab experiments is its potent antitumor and antiviral activity. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are many future directions for research on 1-((5-chloro-2-methoxyphenyl)sulfonyl)-N,N-diethylpiperidine-3-carboxamide. One direction is to investigate its potential as a therapeutic agent for various types of cancer and viral infections. Another direction is to elucidate its mechanism of action and optimize its therapeutic potential. Additionally, further research is needed to assess its safety and toxicity in preclinical and clinical studies.
Métodos De Síntesis
The synthesis of 1-((5-chloro-2-methoxyphenyl)sulfonyl)-N,N-diethylpiperidine-3-carboxamide involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with N,N-diethyl-3-piperidinamine in the presence of a base such as triethylamine. The resulting compound is then purified by column chromatography to obtain the final product in high yield and purity.
Aplicaciones Científicas De Investigación
1-((5-chloro-2-methoxyphenyl)sulfonyl)-N,N-diethylpiperidine-3-carboxamide has been studied extensively for its potential therapeutic applications in various diseases. It has been found to have potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antiviral activity against the hepatitis C virus and the Zika virus.
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-N,N-diethylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O4S/c1-4-19(5-2)17(21)13-7-6-10-20(12-13)25(22,23)16-11-14(18)8-9-15(16)24-3/h8-9,11,13H,4-7,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOONZRHEDUOKQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

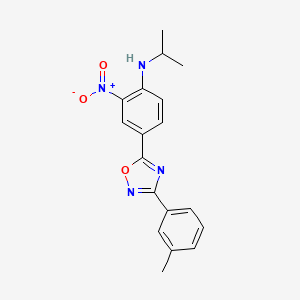

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7685726.png)

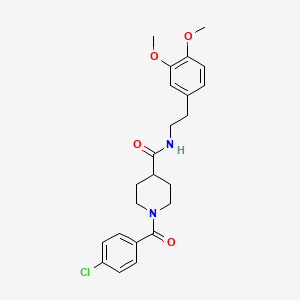
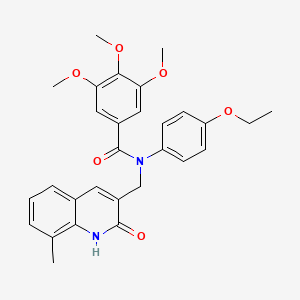

![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide](/img/structure/B7685752.png)
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7685762.png)
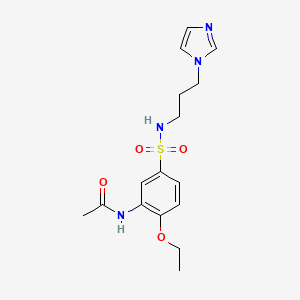
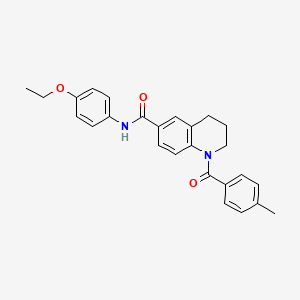
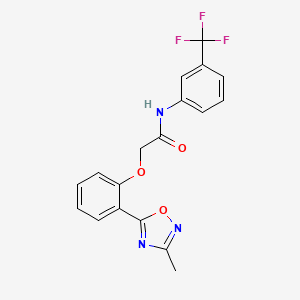
![N'-[(E)-(2-hydroxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7685786.png)
![N-(4-ethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7685792.png)